molecular formula C13H17Cl2N5O3 B12709373 Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride CAS No. 93490-44-9

Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride

Cat. No.: B12709373
CAS No.: 93490-44-9
M. Wt: 362.2 g/mol
InChI Key: ISPOWAKQIIONMC-UHFFFAOYSA-N
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Description

Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both pyridinium and imidazolium moieties, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride typically involves the reaction of pyridine derivatives with appropriate imidazole compounds under controlled conditions. The reaction often requires the use of oxidizing agents and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of both pyridinium and imidazolium moieties allows for versatile interactions with different biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride lies in its dual functionality, combining the properties of both pyridinium and imidazolium salts. This dual nature enhances its reactivity and broadens its range of applications in scientific research and industry .

Properties

CAS No.

93490-44-9

Molecular Formula

C13H17Cl2N5O3

Molecular Weight

362.2 g/mol

IUPAC Name

(NE)-N-[[1-[[2-[(E)-hydroxyiminomethyl]-3-methylimidazol-3-ium-1-yl]methoxymethyl]pyridin-1-ium-2-yl]methylidene]hydroxylamine;dichloride

InChI

InChI=1S/C13H15N5O3.2ClH/c1-16-6-7-18(13(16)9-15-20)11-21-10-17-5-3-2-4-12(17)8-14-19;;/h2-9H,10-11H2,1H3;2*1H

InChI Key

ISPOWAKQIIONMC-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=C(N(C=C1)COC[N+]2=CC=CC=C2/C=N/O)/C=N/O.[Cl-].[Cl-]

Canonical SMILES

C[N+]1=C(N(C=C1)COC[N+]2=CC=CC=C2C=NO)C=NO.[Cl-].[Cl-]

Origin of Product

United States

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